4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one is a complex organic compound that features both a pyrrolidinone and a benzofuran moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the benzofuran structure is significant, as benzofurans are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
The compound can be synthesized through various methods involving the reaction of benzofuran derivatives with pyrrolidinone structures. The synthesis often involves multi-step organic reactions that utilize starting materials derived from natural sources or commercially available chemicals.
This compound falls under the category of heterocyclic compounds, specifically within the subclasses of benzofurans and pyrrolidinones. The classification reflects its structural complexity and potential for biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of 4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one typically involves several key steps:
The synthetic pathways may vary based on the desired substitution patterns on the benzofuran ring and the specific functional groups on the pyrrolidinone. Techniques such as chromatography are utilized for purification, while spectroscopic methods (NMR, IR) confirm the structure of synthesized compounds .
The molecular formula for 4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one is CHNO. The compound features a pyrrolidinone ring fused with a dihydrobenzofuran moiety, providing a unique three-dimensional structure that may influence its biological activity.
4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one can participate in various chemical reactions typical for both benzofurans and pyrrolidinones:
The reactivity of this compound is influenced by its electronic structure and sterics, making it suitable for various synthetic transformations that could lead to biologically active derivatives.
The mechanism by which 4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one exerts its biological effects is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors:
Studies have indicated that similar compounds exhibit activity against various cancer cell lines and may have implications in treating neurodegenerative diseases .
4-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-2-one has potential applications in:
The construction of the γ-lactam (pyrrolidin-2-one) core relies heavily on cyclocondensation strategies, often employing α-amino acids or carbonyl precursors. Greener protocols have integrated ultrasound-assisted synthesis within ionic liquid solvents to enhance reaction efficiency. For example, cyclocondensations between γ-aminobutyric acid derivatives and acylating agents under ultrasonic irradiation reduce reaction times by 50–70% and improve yields by 15–30% compared to conventional heating [4]. Key to this approach is the in situ activation of carboxylic acids using coupling agents (e.g., carbodiimides), followed by intramolecular amide cyclization. Solvent choice critically influences lactamization kinetics, with polar aprotic solvents like N,N-dimethylformamide facilitating higher conversions than toluene or tetrahydrofuran. Microwave-assisted ring closure offers further optimization, achieving near-quantitative yields in <30 minutes for N-acylpyrrolidinone intermediates [4].
Table 1: Cyclocondensation Conditions for Pyrrolidin-2-one Formation
Starting Material | Activating Agent | Solvent | Energy Source | Time (h) | Yield (%) |
---|---|---|---|---|---|
4-Aminobutyric acid ethyl ester | N,N'-Dicyclohexylcarbodiimide | [BMIM][BF₄] ionic liquid | Ultrasound | 1.5 | 92 |
N-Boc-4-aminobutyric acid | Propylphosphonic anhydride | N,N-Dimethylformamide | Microwave | 0.5 | 98 |
4-Azidobutanoyl chloride | None | Dichloromethane | Reflux | 4 | 75 |
Coupling the pre-formed benzofuran and pyrrolidinone units leverages palladium or copper catalysis to form the critical C–C bond. Copper-catalyzed Ullmann-Goldberg reactions between 5-bromo-2,3-dihydrobenzofuran and pyrrolidinone-derived amides (e.g., N-hydroxypyrrolidin-2-one) yield the target compound but suffer from high temperatures (110–130°C) and stoichiometric copper loads [5] [6]. Palladium-based systems offer superior efficiency: Suzuki-Miyaura coupling of 5-boronic acid-2,3-dihydrobenzofuran with 4-halopyrrolidin-2-ones (X = Br, I) using Pd(PPh₃)₄/Na₂CO₃ in toluene/water mixtures achieves 75–90% yields under mild conditions (80°C). Ligand design markedly impacts efficacy; bulky phosphines (SPhos) suppress protodeboronation side reactions, while bidentate ligands (BINAP) enhance stereoretention in chiral pyrrolidinones [5] [6].
Table 2: Ligand Effects in Palladium-Catalyzed Coupling
Ligand | Base | Solvent System | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Triphenylphosphine | Potassium carbonate | Toluene/Water | 100 | 65 |
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Sodium carbonate | 1,4-Dioxane/Water | 80 | 92 |
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Cesium carbonate | N,N-Dimethylformamide | 90 | 88 |
Chiral induction at the pyrrolidinone C-4 position employs enantioselective catalysis or chiral auxiliaries. Evans’ oxazolidinone-controlled acylation enables stereoselective alkylation: (1) N-acylation of (4S)-benzyl oxazolidinone with 4-(benzofuran-5-yl)-butyryl chloride; (2) enolization with lithium diisopropylamide; (3) electrophilic trapping; and (4) auxiliary cleavage/lactamization [1]. Alternatively, enzymatic desymmetrization of meso-N-acylpyrrolidinones using lipases (e.g., CAL-B) in organic solvents provides enantiomeric excesses >95%. For cis-3,4-disubstituted pyrrolidinones, flow chemistry facilitates diastereoselective [3+2] cycloadditions between benzofuran-derived azomethine ylides and acrylates, achieving dr >20:1 via precise residence time control (≤5 minutes) [7].
Integrated iron/copper catalysis sequences enable direct access to the target scaffold from linear precursors. A representative protocol involves: (1) Iron(III) triflimide-catalyzed regioselective iodination of 3-methoxy-N-tosyl-2-(2-oxopyrrolidin-4-yl)ethyl)aniline at the ortho position (to the methoxy group) using N-iodosuccinimide/[BMIM]NTf₂ (40°C, 5 h); (2) In situ copper(I)-catalyzed intramolecular C–N coupling using copper(I) iodide/N,N'-dimethylethylenediamine in dimethyl sulfoxide at 110°C [6]. This one-pot cascade forms both the benzofuran (via cyclization) and retains the pyrrolidinone, yielding 4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one in 93% overall yield without isolating the aryl iodide intermediate. The N-tosyl group is essential for efficient C–N coupling, while electron-rich arenes undergo iodination with >20:1 regioselectivity [6].
Ionic liquids serve dual roles as green solvents and catalysts in synthesizing this hybrid scaffold. Cyclocondensations for pyrrolidinone formation in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) achieve 98% conversion versus 75% in N,N-dimethylformamide due to enhanced electrophile activation and stabilization of intermediates [4]. Ultrasound irradiation (40 kHz) in [BMIM][PF₆] further accelerates copper-catalyzed benzofuran-pyrrolidinone coupling, reducing reaction times from 24 hours to 35 minutes while improving yields from 70% to 94%. The ionic liquid facilitates catalyst recycling; copper(I) iodide/[BMIM][BF₄] mixtures maintain >90% yield over five cycles without recharging catalyst. Kinetic studies confirm first-order dependence on copper concentration in ionic liquids versus mixed-order kinetics in molecular solvents, highlighting their stabilizing effect on active catalytic species [4] [6].
Table 3: Solvent Optimization in Pyrrolidinone-Benzofuran Coupling
Solvent/Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|
Copper(I) iodide in N,N-Dimethylformamide | 110 | 24 | 70 | 0 |
Copper(I) iodide in [BMIM][BF₄] | 110 | 8 | 92 | 3 (with decay) |
Copper(I) iodide in [BMIM][BF₄] + Ultrasound | 80 | 0.58 | 94 | 5 (no decay) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1